molecular formula C15H13N3O3S B2996065 2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021051-95-5

2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2996065
CAS No.: 1021051-95-5
M. Wt: 315.35
InChI Key: XKXYSTWWCSGKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound with the CAS Number 1049195-09-6 and a molecular formula of C15H13N3O3S, yielding a molecular weight of 315.35 g/mol . It belongs to the class of 1,3,4-oxadiazole derivatives, a heterocyclic framework of significant interest in medicinal chemistry and drug discovery due to its wide range of potential biological activities . Compounds featuring the 1,3,4-oxadiazole ring are known to be explored for various therapeutic areas, including as inhibitors of specific biological targets. For instance, recent patent literature highlights structurally similar oxadiazole-thiophene compounds being investigated for their use as MIF (Macrophage Migration Inhibitory Factor) inhibitors . The structure of this compound incorporates both a 2-methoxybenzamide group and a thiophen-2-ylmethyl substitution on the oxadiazole ring, a combination designed to modulate its properties and interactions in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-7-3-2-6-11(12)14(19)16-15-18-17-13(21-15)9-10-5-4-8-22-10/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYSTWWCSGKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group, a thiophene moiety, and an oxadiazole ring, which are known to contribute to various biological activities. The molecular formula is C16H16N4O2S with a molecular weight of 344.39 g/mol.

Anticancer Activity

Research indicates that compounds with oxadiazole and thiophene derivatives often exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives containing the oxadiazole ring displayed potent activity against cancer cells by inducing apoptosis and inhibiting tumor growth in vivo .

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer3.1Apoptosis induction
Compound BLung Cancer5.0Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives were noted for their activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µM
Escherichia coli32 µM

Anti-inflammatory Effects

Compounds featuring the oxadiazole structure have been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown inhibition of key enzymes involved in cancer progression.
  • Induction of Apoptosis : The presence of the oxadiazole ring is linked to the activation of apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Some studies indicate that such compounds can enhance immune responses by modulating cytokine production.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study on oxadiazole derivatives indicated significant tumor reduction in animal models when administered at specific dosages .
  • Another investigation focused on the antimicrobial properties revealed that modifications to the thiophene ring enhanced the overall potency against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table summarizes key analogs and their properties:

Compound Name / ID Substituents on Benzamide Oxadiazole Substituent Biological Activity Key Findings References
Target Compound 2-Methoxy 5-(Thiophen-2-ylmethyl) In silico predicted antimicrobial Structural similarity to antifungal/antiviral agents; methoxy may enhance solubility.
LMM5 4-Sulfamoyl 5-(4-Methoxyphenylmethyl) Antifungal (C. albicans) IC₅₀: 50 µg/mL; thioredoxin reductase inhibition.
LMM11 4-Sulfamoyl 5-(Furan-2-yl) Antifungal (C. albicans) IC₅₀: 100 µg/mL; synergistic with fluconazole.
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) None 5-(Thiophen-2-yl) Not reported Synthesized in 60% yield; structural basis for thiophene interactions.
4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide 4-Butoxy 5-(Thiophen-2-ylmethyl) Not reported Molecular weight 357.4; highlights substituent flexibility.
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide 4-Methyl 5-(Naphthalen-1-ylmethyl) HDAC inhibition (anticancer) Potent histone deacetylase (HDAC) inhibitor; induces apoptosis.
HSGN-238 4-Trifluoromethoxy 5-(5-Chlorothiophen-2-yl) Antibacterial (N. gonorrhoeae) MIC: <1 µg/mL; electron-withdrawing groups enhance membrane penetration.

Key Structural and Functional Insights

Substituent Position and Activity: The 2-methoxy group on the benzamide in the target compound contrasts with para-substituted analogs (e.g., LMM5’s 4-sulfamoyl or HSGN-238’s 4-trifluoromethoxy). Ortho-substituents may sterically hinder binding but improve solubility, as seen in related HDAC inhibitors . Thiophene vs.

Biological Activity Trends: Antifungal Activity: LMM5 and LMM11 demonstrate that sulfamoyl and furan substituents enhance thioredoxin reductase inhibition, suggesting the target’s thiophen-2-ylmethyl group could similarly target redox enzymes . Anticancer Potential: Naphthalen-1-ylmethyl and aminophenyl substituents in HDAC inhibitors highlight the importance of aromatic bulk for enzyme binding—a feature shared with the target’s thiophene moiety . Antibacterial Efficacy: HSGN-238’s 5-chlorothiophen-2-yl group shows that halogenation boosts activity against N. gonorrhoeae, suggesting the target’s unmodified thiophene may require optimization for similar potency .

Synthetic Considerations :

  • The target compound can likely be synthesized via general procedures A/B (as in ), using 2-methoxybenzoic acid and a thiophen-2-ylmethyl-substituted oxadiazole intermediate. Yields for analogous compounds range from 24%–60%, depending on substituent complexity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide?

  • Methodology : The compound can be synthesized via multi-step protocols involving (1) esterification of 2-methoxybenzoic acid, (2) hydrazide formation, (3) cyclization to form the oxadiazole ring using reagents like cyanogen bromide, and (4) coupling with thiophene-containing substituents under basic conditions (e.g., NaH in THF). Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and ESI-MS is critical to confirm purity and structure .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodology : Use thin-layer chromatography (TLC) for preliminary purity checks. High-resolution techniques like HPLC (retention time analysis) and mass spectrometry (ESI-MS) are essential for confirming molecular weight. Nuclear magnetic resonance (NMR) spectroscopy resolves structural features, such as the methoxy group (δ\delta ~3.8 ppm) and oxadiazole ring protons. Melting point determination further validates crystallinity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria). Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., CCRF-CEM), while anti-inflammatory activity is tested using COX-2 inhibition models. Dose-response curves and IC50_{50} values quantify potency .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction (e.g., using SHELX-97) reveals planar arrangements of the oxadiazole and benzamide moieties. Intramolecular hydrogen bonds (N–H⋯O) stabilize the structure, while intermolecular interactions (C–H⋯O) influence packing. Dihedral angles between aromatic rings (<5°) suggest near-coplanarity, which may enhance π-π stacking in biological targets .

Q. What computational strategies can predict binding affinities to enzymes like CYP51 or carbonic anhydrase II?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (PDB: 5NY3 for hCA II). Analyze binding poses for hydrogen bonds (e.g., between oxadiazole N and Thr199) and hydrophobic interactions. Molecular dynamics simulations (50 ns) assess stability of ligand-enzyme complexes. Validate predictions with in vitro enzyme inhibition assays .

Q. How do substituent variations on the oxadiazole ring impact biological activity?

  • Methodology : Synthesize analogs with substituents like bromo, trifluoromethyl, or isopropoxy groups. Compare IC50_{50} values in enzyme inhibition assays (e.g., Ca2+^{2+}/calmodulin). Lipophilicity (log P) and steric effects are critical: electron-withdrawing groups (e.g., CF3_3) enhance membrane permeability but may reduce solubility. Structure-activity relationship (SAR) models quantify these trends .

Q. What experimental evidence supports the role of hydrogen bonding in this compound’s mechanism?

  • Methodology : FTIR spectroscopy identifies N–H and C=O stretching frequencies (~3300 cm1^{-1} and ~1650 cm1^{-1}, respectively). X-ray crystallography confirms hydrogen bond lengths (e.g., 2.85 Å between benzamide O and water molecules in the crystal lattice). Mutagenesis studies on target enzymes (e.g., replacing Thr199 in hCA II) disrupt binding, validating interactions .

Critical Analysis of Contradictory Evidence

  • SHELX Refinement Limitations : While SHELX is widely used for small-molecule crystallography, its handling of twinned macromolecular data may require complementary software (e.g., PHENIX) for high-resolution structures .
  • Log P Discrepancies : Some oxadiazole derivatives violate Lipinski’s rules (log P >5), reducing drug-likeness despite potent in vitro activity. This highlights the need for prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.